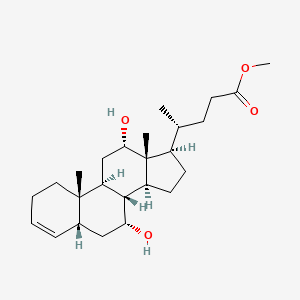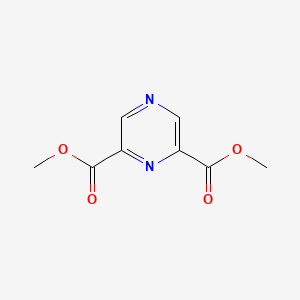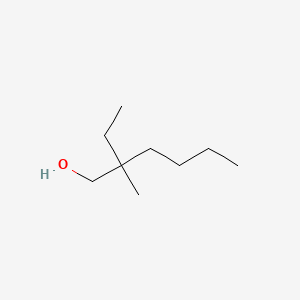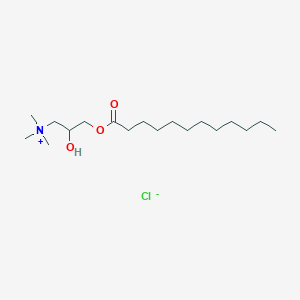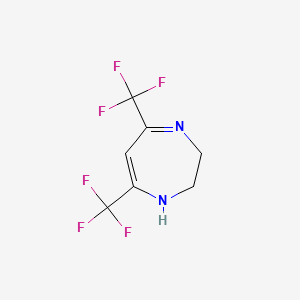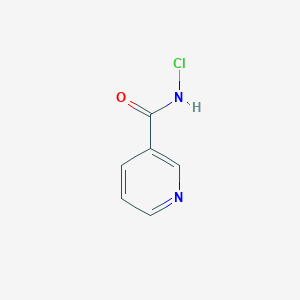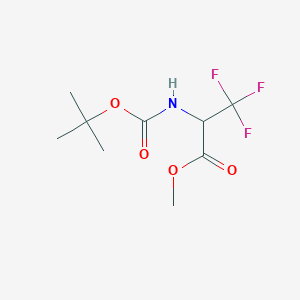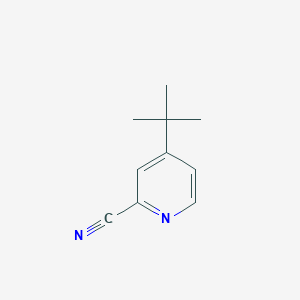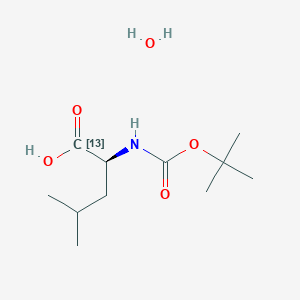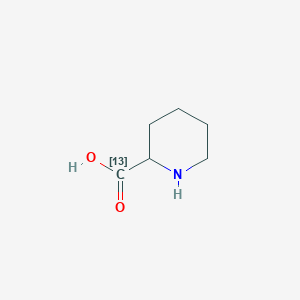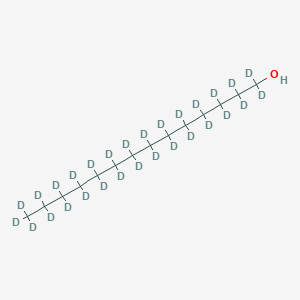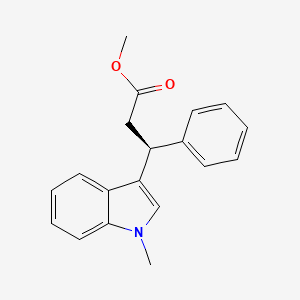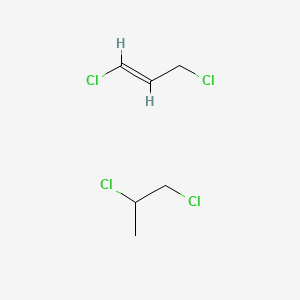
1,2-dichloropropane;(E)-1,3-dichloroprop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The dichloropropane-dichloropropene mixture is a combination of two chlorinated hydrocarbons: 1,2-dichloropropane and 1,3-dichloropropene. These compounds are primarily used in agriculture as soil fumigants to control nematodes and other soil-borne pests. The mixture has been widely studied for its environmental impact, toxicity, and effectiveness in pest control .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-dichloropropane is typically produced by the chlorination of propane, while 1,3-dichloropropene is synthesized through the chlorination of propylene followed by dehydrochlorination. The mixture is then obtained by combining these two compounds in specific ratios .
Industrial Production Methods: Industrial production of the dichloropropane-dichloropropene mixture involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure the desired product composition and purity. The mixture is then distilled to separate any unwanted by-products .
Types of Reactions:
Oxidation: Both 1,2-dichloropropane and 1,3-dichloropropene can undergo oxidation reactions, leading to the formation of various chlorinated and oxygenated products.
Reduction: Reduction reactions can convert these compounds into less chlorinated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, ammonia.
Major Products:
- Oxidation of 1,2-dichloropropane can produce 1,2-dichloropropanol.
- Reduction of 1,3-dichloropropene can yield 3-chloropropene.
- Substitution reactions can lead to the formation of various substituted propanes and propenes .
科学的研究の応用
The dichloropropane-dichloropropene mixture has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its effects on soil microorganisms and its potential use in bioremediation.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying the metabolism of chlorinated hydrocarbons.
Industry: Widely used as a soil fumigant in agriculture to control nematodes and other pests
作用機序
The dichloropropane-dichloropropene mixture exerts its effects primarily through its reactivity with biological molecules. The chlorine atoms in these compounds can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes. This reactivity is the basis for their use as soil fumigants, as they can effectively kill nematodes and other soil-borne pests .
類似化合物との比較
1,2-Dichloroethane: Another chlorinated hydrocarbon used as a solvent and in the production of vinyl chloride.
1,1,2-Trichloroethane: Used as a solvent and in the production of other chemicals.
1,2-Dichlorobenzene: Used as a solvent and in the production of herbicides.
Uniqueness: The dichloropropane-dichloropropene mixture is unique in its dual functionality as both a fumigant and a chemical reagent. Its specific combination of 1,2-dichloropropane and 1,3-dichloropropene provides a broad spectrum of activity against soil pests, making it particularly effective in agricultural applications .
特性
CAS番号 |
8003-19-8 |
|---|---|
分子式 |
C6H10Cl4 |
分子量 |
223.9 g/mol |
IUPAC名 |
1,2-dichloropropane;(E)-1,3-dichloroprop-1-ene |
InChI |
InChI=1S/C3H6Cl2.C3H4Cl2/c1-3(5)2-4;4-2-1-3-5/h3H,2H2,1H3;1-2H,3H2/b;2-1+ |
InChIキー |
FLWMCWWTXIAPAH-WLHGVMLRSA-N |
異性体SMILES |
CC(CCl)Cl.C(/C=C/Cl)Cl |
不純物 |
... 2,2-dichloropropane & 1,2,3-trichloropropane ... |
SMILES |
CC(CCl)Cl.C(C=CCl)Cl |
正規SMILES |
CC(CCl)Cl.C(C=CCl)Cl |
Color/Form |
Clear amber liquid |
密度 |
About 1.4 at 4 °C/20 °C |
引火点 |
17.5 °C |
賞味期限 |
Stable in neutral & dilute acidic media; decomp by alkalis, concn acids, halogens & some metal salts. The mixture is stable up to 500 °C ... but reacts with dilute organic bases, concentrated acids, halogens, & some metal salts. |
溶解性 |
About 2 g/kg water at room temp; fully miscible with esters, halogenated solvents, hydrocarbons, ketones |
蒸気圧 |
4.6 kPa at 20 °C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



